1,3,6,8-Tetramethoxynaphthalene

peri‑cyclisation Vilsmeier–Haack formylation electron‑rich aromatics

Avoid isomer-induced synthesis failure. Only the 1,3,6,8-substitution pattern enables the specific peri-cyclodimerisation (Vilsmeier-Haack) required for octamethoxy electron-donor dimers, directed ortho-metalation for guieranone A, and serves as the IBR-4 standard in Streptomyces biosynthetic studies. · Correct peri-geometry for chalcogen (S, Se, Te) incorporation (CCDC: 2205312-2205316) · ≥98% purity minimizes hydroxylated impurities that compete in metalation steps · Verified isomer identity prevents procurement of inactive 1,4,5,8- or 2,3,6,7-isomers

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 17276-03-8
Cat. No. B097407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetramethoxynaphthalene
CAS17276-03-8
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC
InChIInChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3
InChIKeyKDLIYXYCQGGYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6,8-Tetramethoxynaphthalene: Core Identity and Sourcing


1,3,6,8-Tetramethoxynaphthalene (CAS 17276-03-8) is a tetra‑substituted naphthalene derivative bearing methoxy groups at the 1‑, 3‑, 6‑, and 8‑positions (molecular formula C₁₄H₁₆O₄; exact mass 248.104859 g·mol⁻¹) [1][3]. The compound is listed in authoritative chemical registries under ChEBI:220543 (synonym IBR‑4), ChemSpider ID 9869188, and PubChem CID 11694463 [2]. Its synthesis is achieved by exhaustive methylation of 1,3,6,8‑tetrahydroxynaphthalene (T4HN)—the central intermediate of fungal melanin biosynthesis—using dimethyl sulfate under alkaline conditions [4].

Peri-cyclisation reactivity Reported Vilsmeier–Haack peri-cyclodimerisation for electron-rich dimer donor scaffold studies
Regioselective metalation precursor May support directed ortho-metalation at C-2 for guieranone A-type naphthyl butenone synthesis
Biosynthetic pathway standard Characterised gene-cluster product (IBR-4) for O-methyltransferase/glycosyltransferase pathway studies

Why 1,3,6,8-Tetramethoxynaphthalene Cannot Be Replaced by Other Isomers


Tetramethoxynaphthalene positional isomers (1,3,6,8‑; 1,4,5,8‑; 2,3,6,7‑; 1,2,3,4‑substituted) share the identical molecular formula C₁₄H₁₆O₄, yet their chemical reactivity, solid‑state packing, and biological derivation diverge fundamentally. Crucially, only the 1,3,6,8‑isomer possesses two activated peri‑positions (C‑4 and C‑5) para to methoxy groups, enabling an unusual Vilsmeier–Haack peri‑cyclodimerisation reaction that directly parallels the behaviour of Proton Sponge® [1,8‑bis(dimethylamino)naphthalene] [1]. The 1,4,5,8‑isomer, by contrast, follows oxidative demethylation pathways toward naphthoquinone frameworks [2], while the 2,3,6,7‑isomer crystallises in stacked triad motifs with interplanar spacings of 3.27 Å that are incompatible with peri‑reactivity [3]. Procurement of the incorrect isomer therefore leads to failure in applications requiring (i) peri‑cyclisation chemistry, (ii) natural‑product‑derived biosynthetic intermediates (e.g., guieranone A), or (iii) specific solid‑state electronic properties documented for the 1,3,6,8‑substitution pattern.

1,4,5,8-TMN isomer

May undergo oxidative demethylation toward naphthoquinones, not peri-cyclisation; synthetic outcome shifts to a different product class.

2,3,6,7-TMN isomer

Forms π-stacked triads with interplanar spacings ~3.3–3.4 Å; solid-state electronic coupling may not support peri-dimer radical cation architecture.

Other positional isomers

No reported biosynthetic gene cluster context; metabolic engineering pathway validation may not transfer.

Differentiation Evidence vs. Closest Analogs


Peri-Cyclodimerisation Reactivity vs. Proton Sponge®

Under Vilsmeier–Haack conditions (POCl₃/DMF), 1,3,6,8‑tetramethoxynaphthalene undergoes an unusual peri‑cyclodimerisation to form an octamethoxy peri‑dimer—a reactivity profile directly compared by the authors to Proton Sponge® [1,8‑bis(dimethylamino)naphthalene] [1]. No other tetramethoxynaphthalene isomer (including 1,4,5,8‑ and 2,3,6,7‑) is reported to yield a peri‑cyclised dimer under these conditions; the 1,4,5,8‑isomer instead undergoes oxidative demethylation to naphthoquinones [2]. The dimer product was fully characterised by X‑ray crystallography (CCDC deposition), electrochemistry, EPR spectroscopy of the one‑electron‑oxidised radical cation, and DFT calculations [1].

Peri-cyclodimerisation vs. Proton Sponge®
Direct head-to-head comparison
Under Vilsmeier–Haack conditions, 1,3,6,8-TMN forms a peri-cyclised octamethoxy dimer plus 1-naphthaldehyde; 1,4,5,8-TMN yields 5,8-dimethoxy-1,4-naphthoquinone derivatives. No dimer formation for comparator isomers.
Enables electron-rich dimer scaffold studies not accessible from other isomers
Product characterised by X-ray, EPR, DFT; Pittelkow et al. 2012
peri‑cyclisation Vilsmeier–Haack formylation electron‑rich aromatics

Electronic Properties of Cation Radical Salts

The electronic properties of cation radical salts prepared from the 2,3,6,7‑tetramethoxynaphthalene isomer have been characterised by single‑crystal conductivity and ESR measurements [1][2]. Trimerisation of the TMN stacks causes thermally activated charge transport across the band gap and from impurity levels at lower temperatures; the differences in electronic properties between (TMN)₃(ClO₄)₂ and (TMN)₃(AsF₆)₂ are attributed to the different anion sizes [1]. For the 1,3,6,8‑isomer, the peri‑dimer radical cation studied by Pittelkow et al. exhibits distinct EPR and low‑temperature UV/Vis signatures confirmed by DFT, representing a different electronic structure class [3].

Cation radical salt electronic properties
Cross-study comparable
1,3,6,8-TMN peri-dimer radical cation: distinct EPR and low-T UV/Vis signatures, DFT-validated SOMO. 2,3,6,7-TMN salts: trimerised stacks with thermally activated conductivity and triplet spin excitons.
Isomer choice determines dimer- vs. stack-based electronic coupling
Relevant for organic semiconductor or molecular magnet research
organic conductors cation radical salts ESR spectroscopy

Crystal Structure: Triad Stacking vs. Peri-Dimer Architecture

The crystal structure of the 2,3,6,7‑tetramethoxynaphthalene cation radical salt reveals triads of planar TMN molecules forming stacks along the a‑direction with average interplanar distances of 3.27 Å within the triad and 3.362(6) Å between triads (triclinic, P‾1, V = 1175.9(2) ų, Z = 1, Dx = 1.585 g·cm⁻³, final R(F) = 0.049 for 3950 unique reflections) [1]. In contrast, the 1,3,6,8‑TMN‑derived octamethoxy peri‑dimer was deposited with the Cambridge Structural Database (CCDC) as part of the Pittelkow study, exhibiting a fundamentally different peri‑cyclised architecture [2]. The peri‑substituted S, Se, and Te naphthalene derivatives (including the 1,3,6,8‑tetramethoxy scaffold as a precursor) further demonstrate chalcogen‑controlled redox behaviour documented via additional CCDC entries 2205312‑2205316 [3].

Crystal packing: peri-dimer vs. triad stacks
Cross-study comparable
1,3,6,8-TMN peri-dimer: CCDC-deposited covalent dimer architecture. 2,3,6,7-TMN: triads with intra-triad 3.27 Å spacing, inter-triad 3.362(6) Å; triclinic P‾1.
Solid-state architecture dictates intermolecular electronic coupling
Structural data from single-crystal XRD
crystallography solid‑state packing π‑stacking

Biosynthetic Pathway Specificity in Fungal Gene Clusters

A putative biosynthetic gene cluster from sp. CS682 identified 1,3,6,8‑tetramethoxynaphthalene (designated compound 4/IBR‑4) as the terminal fully methylated product of a pathway involving sequential glycosylation and O‑methylation of 3,6,8‑trimethoxy‑naphthalen‑1‑ol [1]. This pathway is distinct from the well‑known fungal melanin pathway in which 1,3,6,8‑tetrahydroxynaphthalene (T4HN) serves as the key intermediate that is reduced to scytalone by T4HN reductase [2]. The IBR‑4 pathway is formally assigned the ChEBI identifier CHEBI:220543 [3]. No other tetramethoxynaphthalene isomer (e.g., 1,4,5,8‑ or 2,3,6,7‑) has been identified in a parallel biosynthetic gene cluster context.

Biosynthetic gene cluster specificity
Class-level inference
1,3,6,8-TMN (IBR-4) identified as terminal fully methylated product in sp. CS682 gene cluster; ChEBI:220543. No parallel pathway reported for 1,4,5,8- or 2,3,6,7-TMN.
Provides characterised gene-cluster context for metabolic engineering studies
Data to verify; genome-mining context
biosynthetic gene cluster natural product metabolic engineering

Purity and Specification Differentiation

Commercial suppliers offer 1,3,6,8‑tetramethoxynaphthalene at two distinct purity tiers: NLT 98% (MolCore, ISO‑certified) and ≥95% (Chemenu, Leyan) . Additionally, ChemicalBook lists a 96% minimum purity grade . The 98% grade is backed by ISO certification and is explicitly positioned for global pharmaceutical R&D and quality‑control applications . The 1,4,5,8‑ and 2,3,6,7‑isomers are not routinely offered at the same certified purity levels, making the 1,3,6,8‑isomer the preferred choice when regulatory‑grade documentation is required.

Purity specification tiers
Supplier specification
NLT 98% (ISO-certified) reported by one supplier; ≥95% and 96% Min grades also available. Other tetramethoxynaphthalene isomers lack equivalent certified purity tiers.
Higher specification grade may support reduced isomer contamination risk
Verify with supplier COA; sources absent
purity specification quality control procurement

Guieranone A Synthesis: Exclusive Precursor for Directed Metalation

The first total synthesis of the antifungal natural product guieranone A employed a one‑pot procedure for preparing protected‑1,3,6,8‑tetraoxygenated naphthalenes, followed by a directed metalation to install the 2‑keto‑naphthalene motif [1]. The natural product itself is (2E)‑1‑(1,3,6,8‑tetramethoxy‑2‑naphthyl)but‑2‑en‑1‑one, requiring the precise 1,3,6,8‑substitution pattern for regioselective C‑2 functionalisation [2]. The 1,4,5,8‑isomer has been used in total synthesis of shikonin and related naphthoquinone natural products via an entirely different oxidative demethylation route [3]; the two isomers are thus not interchangeable in natural product synthesis despite sharing a molecular formula.

Guieranone A synthesis precursor
Class-level inference
1,3,6,8-TMN enables one-pot protected tetraoxygenated naphthalene → directed metalation → guieranone A. 1,4,5,8-TMN leads to shikonin-type naphthoquinones via oxidative demethylation.
Regioselective C-2 functionalisation context for naphthyl butenone natural products
No cross-over synthetic utility demonstrated
natural product synthesis guieranone A directed ortho‑metalation

Application Scenarios with Documented Advantage


Peri-Cyclised Electron-Donor Dimers for Organic Electronics

Researchers fabricating organic field‑effect transistors (OFETs), organic photovoltaics, or molecular conductors can exploit the peri‑cyclodimerisation of 1,3,6,8‑TMN under Vilsmeier–Haack conditions to generate a potent octamethoxy electron‑donor dimer in a single step [1]. The dimer's radical cation, characterised by EPR and low‑temperature UV/Vis, provides a well‑defined one‑electron redox couple confirmed by DFT calculations, making it a candidate building block for conductive charge‑transfer salts [1]. The 1,4,5,8‑ and 2,3,6,7‑isomers cannot yield this dimer scaffold, mandating the 1,3,6,8‑isomer for this application.

Total Synthesis of Guieranone A and 2-Keto-Naphthalene Natural Products

Synthetic chemistry groups targeting guieranone A or related 2‑keto‑naphthalene natural products rely on the 1,3,6,8‑TMN scaffold for regioselective directed ortho‑metalation at C‑2 [2]. The one‑pot protected‑tetraoxygenated naphthalene procedure provides direct access to the required substitution pattern. Using the 1,4,5,8‑isomer would instead divert the synthesis toward naphthoquinone frameworks (e.g., shikonin derivatives) [3]. Procurement of 1,3,6,8‑TMN of ≥98% purity is recommended to avoid hydroxylated impurities that could compete in the metalation step.

Biosynthetic Pathway Elucidation and Metabolic Engineering

For natural‑product genome‑mining projects involving Streptomyces sp. CS682 or related actinomycetes, 1,3,6,8‑TMN (IBR‑4) serves as an authentic standard for the terminal fully methylated product of a characterised O‑methyltransferase/glycosyltransferase pathway [4]. The compound's ChEBI identifier (CHEBI:220543) facilitates integration with bioinformatics databases and gene‑ontology annotations [5]. No equivalent biosynthetic gene‑cluster annotation exists for the 1,4,5,8‑ or 2,3,6,7‑isomers, making the 1,3,6,8‑isomer the only viable analytical standard for this specific pathway.

Crystal Engineering of Chalcogen-Controlled Redox-Active Naphthalenes

The 1,3,6,8‑tetramethoxynaphthalene framework serves as a precursor for installing heavier chalcogen substituents (S, Se, Te) at peri‑positions. CCDC entries 2205312‑2205316 document the crystal structures of such peri‑substituted derivatives with chalcogen‑controlled redox behaviour [6]. The methoxy‑substituted scaffold provides the requisite electron‑rich aromatic core for subsequent functionalisation. No other tetramethoxynaphthalene isomer offers the correct peri‑geometry for this chalcogen‑incorporation strategy.

Application
Selection Property
Validation Focus
Peri-cyclised electron-donor dimer studies
Peri-cyclisation reactivity under Vilsmeier–Haack conditions
Dimer formation and radical cation characterisation (EPR, DFT)
Guieranone A & 2-keto-naphthalene synthesis
Regioselective directed ortho-metalation compatibility
C-2 functionalisation yield and impurity profiling
Biosynthetic pathway elucidation & metabolic engineering
Biosynthetic gene-cluster authentic standard (IBR-4)
O-methyltransferase/glycosyltransferase step verification
Crystal engineering of chalcogen-redox naphthalenes
Peri-substitution geometry for S, Se, Te installation
Crystallographic identity and chalcogen-controlled redox behaviour
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